molecular formula C17H18N4O2S B12568064 3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12568064
M. Wt: 342.4 g/mol
InChI Key: UJCRQMWCQMVEMO-UHFFFAOYSA-N
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Description

3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. One common method involves the reaction of 4-butoxybenzohydrazide with furan-2-carbaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then treated with thiocarbonyl diimidazole to form the desired triazolothiadiazole ring system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazole derivatives.

    Substitution: Formation of substituted triazolothiadiazole derivatives with various functional groups.

Scientific Research Applications

3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound exhibits potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. It has been studied for its ability to inhibit specific enzymes and pathways involved in disease processes.

    Materials Science: The compound can be used in the development of advanced materials, including organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, in anti-cancer applications, the compound may inhibit the activity of enzymes such as PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells. The compound’s structure allows it to bind to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.

    Thiazolo[3,2-b][1,2,4]triazoles: These compounds have a similar triazole-thiadiazole ring system but with different substituents, resulting in distinct chemical and biological properties.

Uniqueness

3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the butoxyphenyl and furan-2-yl groups enhances its potential as a versatile compound for various applications in medicinal chemistry, materials science, and agrochemicals.

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

3-(4-butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18N4O2S/c1-2-3-10-22-13-8-6-12(7-9-13)15-18-19-17-21(15)20-16(24-17)14-5-4-11-23-14/h4-9,11,16,20H,2-3,10H2,1H3

InChI Key

UJCRQMWCQMVEMO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC=CO4

Origin of Product

United States

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